REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.[C:9](=[O:12])([O-])[O-].[K+].[K+].O.Br[CH:17]1[CH2:22][CH2:21]C[CH2:19][CH2:18]1>CS(C)=O.CN(C=O)C>[CH:9]1([O:12][C:3]2[CH:1]=[CH:8][CH:7]=[CH:6][C:4]=2[OH:5])[CH2:21][CH2:22][CH2:17][CH2:18][CH2:19]1 |f:1.2.3|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
207 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
408 g
|
Type
|
reactant
|
Smiles
|
BrC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
thermometer and stirring blade
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sufficiently dried
|
Type
|
CUSTOM
|
Details
|
equipped with a dropping funnel, Dimroth condenser tube
|
Type
|
CUSTOM
|
Details
|
so as to prepare a dimethylformaldehyde solution
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° C. for 11 hours
|
Duration
|
11 h
|
Type
|
CUSTOM
|
Details
|
After the reaction terminated
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
reached room temperature
|
Type
|
TEMPERATURE
|
Details
|
it was cooled in an ice bath
|
Type
|
DISSOLUTION
|
Details
|
The reaction solution was dissolved in 1 L toluene
|
Type
|
WASH
|
Details
|
washed three times with 500 ml water
|
Type
|
DISTILLATION
|
Details
|
Toluen was distilled away by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain a red brown objective product (hereinafter,
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)OC1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |